2-C-Methyl-D-ribono-1,4-lactone

Nucleoside synthesis Carbohydrate chemistry Process chemistry

Researchers developing 2′-C-methyl nucleoside libraries face costly chromatographic purification of branched sugar intermediates. 2-C-Methyl-D-ribono-1,4-lactone (CAS 492-30-8) solves this bottleneck via direct crystallization from aqueous reaction media, eliminating chromatography entirely. - Provides the essential quaternary C-2 methyl stereocenter for HCV NS5B and antiviral polymerase inhibitor scaffolds. - Defined (3R,4R,5R) stereochemistry ensures epimerically pure nucleoside products. - Scalable from multi-gram to kilogram batches with consistent crystallinity.

Molecular Formula C6H10O5
Molecular Weight 162.14 g/mol
CAS No. 492-30-8
Cat. No. B017293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-C-Methyl-D-ribono-1,4-lactone
CAS492-30-8
Synonyms2-C-Methyl-D-ribonic Acid γ-Lactone;  2-C-Methyl-D-ribo-pentonic Acid γ-Lactone;  NSC 19768;  NSC 62382;  α-D-Glucosaccharinic Acid γ-Lactone; 
Molecular FormulaC6H10O5
Molecular Weight162.14 g/mol
Structural Identifiers
SMILESCC1(C(C(OC1=O)CO)O)O
InChIInChI=1S/C6H10O5/c1-6(10)4(8)3(2-7)11-5(6)9/h3-4,7-8,10H,2H2,1H3
InChIKeyWJBVKNHJSHYNHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-C-Methyl-D-ribono-1,4-lactone (CAS 492-30-8): C-Branched Sugar Lactone Building Block for Nucleoside Analogs


2-C-Methyl-D-ribono-1,4-lactone (CAS 492-30-8), also known as 2-C-methyl-D-ribonic acid γ-lactone or α-D-glucosaccharinic acid γ-lactone, is a chiral C-branched sugar lactone with molecular formula C6H10O5 and molecular mass 162.14 g/mol [1]. It is a five-membered γ-lactone (1,4-lactone) featuring a quaternary C-2 stereocenter bearing a methyl group, which distinguishes it from unbranched ribonolactones. The compound serves as a key intermediate in the synthesis of 2′-C-methyl branched nucleoside analogs, many of which are investigated as antiviral and anticancer agents [2].

Why Generic Sugar Lactones Cannot Substitute for 2-C-Methyl-D-ribono-1,4-lactone in Branched Nucleoside Synthesis


Unbranched ribono-1,4-lactones (e.g., D-ribono-1,4-lactone) lack the quaternary C-2 methyl substituent, which is structurally essential for generating the 2′-C-methyl branched ribofuranose core found in pharmacologically relevant nucleoside analogs such as 2′-C-methylcytidine and related HCV polymerase inhibitors [1]. The C-2 methyl group in the lactone precursor directly translates to the 2′-C-methyl branching in the final nucleoside, a structural feature known to confer metabolic stability against nucleoside phosphorylases and influence polymerase recognition. Substituting an unbranched lactone would yield a non-branched nucleoside lacking this critical pharmacophore element, fundamentally altering the biological profile and negating the intended therapeutic design [2]. Even among C-branched lactones, stereochemical differences (e.g., 2-C-methyl-D-arabinono-1,4-lactone versus ribono configuration) produce epimeric nucleosides with distinct biological activities, precluding casual interchangeability.

Quantitative Differential Evidence: 2-C-Methyl-D-ribono-1,4-lactone vs. Closest Structural Comparators


One-Pot Synthesis from D-Glucose: Yield Comparison vs. 2-C-Methyl-D-arabinono-1,4-lactone

2-C-Methyl-D-ribono-1,4-lactone can be synthesized from D-glucose in a one-pot procedure without protecting groups via Amadori rearrangement with dimethylamine followed by calcium oxide treatment, achieving a direct crystallization yield of approximately 25% [1]. This contrasts with the protected 2-C-methyl-D-arabinono-1,5-lactone and unprotected 2-C-methyl-D-arabinono-1,4-lactone, which were prepared via Kiliani reaction from protected 1-deoxy-D-ribulose in a combined 60% yield [2]. While the arabinono-lactone combined yield is numerically higher, the ribono-lactone route is distinguished by its protecting-group-free, single-pot methodology enabling direct crystallization without chromatography.

Nucleoside synthesis Carbohydrate chemistry Process chemistry

Crystallization-Driven Purification Eliminates Chromatography Requirement

The one-pot synthesis of 2-C-methyl-D-ribono-1,4-lactone from D-glucose enables direct crystallization of the product from the reaction mixture without any chromatographic separation [1]. This contrasts sharply with many sugar lactone syntheses that require silica gel chromatography for isolation. The compound's ability to crystallize directly from the aqueous reaction medium facilitates isolation of large amounts of product and is a critical process advantage for scale-up relative to non-crystallizing or chromatographically-dependent alternatives.

Process chemistry Scale-up Purification

Process Yield Improvement Over Historical Methods: ~2.5× Increase

Historical syntheses of 2-C-methyl-D-ribonolactone were plagued by exceedingly low yields. Scheibler's 1880 process and Kiliani's 1882 treatment of D-fructose with calcium hydroxide both gave product yields of only approximately 10% [1]. Whistler and BeMiller's 1963 modification still yielded approximately 10% and required 6-8 weeks [2]. The modern one-pot method from D-glucose achieves approximately 25% yield—a ~2.5-fold improvement over these classical methods while drastically reducing reaction time [3]. This quantitative improvement directly impacts procurement economics.

Process optimization Synthetic methodology Historical comparison

Melting Point as Identity and Purity Marker: CAS-Standardized Range vs. Discrepant Literature Values

The CAS-standardized melting point range for 2-C-methyl-D-ribono-1,4-lactone is 158-162 °C [1]. This range serves as a reliable identity and purity indicator for incoming material quality control. However, some vendor and database entries report broader or discrepant ranges (e.g., 150-160 °C, or even anomalously low 78-80 °C values attributed to erroneous literature [2]). Users should use the CAS-standardized 158-162 °C range as the authoritative benchmark for procurement specifications.

Quality control Analytical specification Identity verification

Validated Application Scenarios for 2-C-Methyl-D-ribono-1,4-lactone Procurement Based on Differential Evidence


Synthesis of 2′-C-Methyl Branched Nucleoside Antiviral Candidates

2-C-Methyl-D-ribono-1,4-lactone is the direct synthetic precursor to the 2′-C-methyl branched ribofuranose scaffold found in nucleoside analogs targeting HCV NS5B polymerase and other viral polymerases [1]. The quaternary C-2 methyl group in the lactone directly provides the 2′-C-methyl branching in the final nucleoside. Procurement is indicated for research programs developing 2′-C-methyl nucleoside libraries where the ribono stereochemistry (as opposed to arabinono) is required.

Process Development Requiring Chromatography-Free Lactone Isolation

For scale-up and process chemistry applications where minimizing chromatographic purification is a priority, 2-C-methyl-D-ribono-1,4-lactone offers a documented advantage: direct crystallization from aqueous reaction media eliminates chromatography [1]. This property makes the compound particularly suitable for multi-gram to kilogram-scale syntheses where chromatographic purification would impose prohibitive solvent and labor costs.

Synthesis of Enantiomerically Pure 4-Substituted Riboses

The compound is employed in the preparation of enantiomerically pure 4-substituted riboses [1]. The defined (3R,4R,5R) stereochemistry at C-3, C-4, and the C-5 hydroxymethyl position provides a stereodefined template for further functionalization, enabling access to modified sugars that serve as synthons for herbicidal esters and branched nucleosides [2].

Preparation of Tetra-acyl Ribofuranose Derivatives for Nucleotide Synthesis

Patented three-step processes utilize 2-C-methyl-D-ribono-1,4-lactone as the starting material for preparing tetra-acyl ribofuranose derivatives, which are subsequently used in Vorbrüggen glycosylation for nucleotide synthesis [1]. The lactone's γ-lactone (1,4-lactone) structure enables direct reduction to the corresponding ribofuranose, making it the preferred entry point for this synthetic route.

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